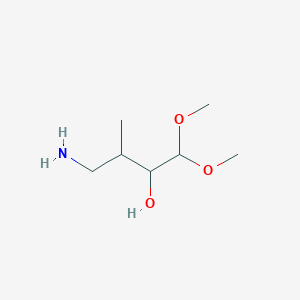

4-Amino-1,1-dimethoxy-3-methylbutan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17NO3 |

|---|---|

Molecular Weight |

163.21 g/mol |

IUPAC Name |

4-amino-1,1-dimethoxy-3-methylbutan-2-ol |

InChI |

InChI=1S/C7H17NO3/c1-5(4-8)6(9)7(10-2)11-3/h5-7,9H,4,8H2,1-3H3 |

InChI Key |

FHMAELDAMWDTTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C(OC)OC)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 Amino 1,1 Dimethoxy 3 Methylbutan 2 Ol and Its Analogues

Established Synthetic Pathways to 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol

A key precursor for the synthesis of the target molecule is the commercially available 4,4-dimethoxy-2-butanone (B155242). crimsonpublishers.comguidechem.com This compound provides the essential 1,1-dimethoxy acetal (B89532) functionality and a reactive ketone group that serves as a handle for further chemical transformations.

To construct the carbon skeleton of this compound, an alkylation step is necessary to introduce the methyl group at the C3 position. A plausible strategy involves the formation of an enolate from 4,4-dimethoxy-2-butanone, followed by reaction with a methylating agent such as methyl iodide. The resulting 4,4-dimethoxy-3-methyl-2-butanone would then be a key intermediate for subsequent reduction and amination steps. While direct literature on this specific alkylation is scarce, the general principles of ketone alkylation are well-established in organic synthesis.

Another conceptual approach involves the alkylation of nitriles. For instance, a cyano group can be introduced, followed by alkylation and subsequent reduction of the nitrile to an amine. A relevant patented procedure describes the synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. Further elaboration of this intermediate could potentially lead to the target molecule.

Reduction of the keto group in 4,4-dimethoxy-3-methyl-2-butanone is a critical step to generate the hydroxyl functionality at the C2 position. Various reducing agents can be employed for this transformation. For instance, the diastereoselective reduction of N-protected β-amino ketones can yield either syn- or anti-1,3-amino alcohols depending on the choice of reducing agent and protecting groups. dalalinstitute.comnih.gov This strategy would be applicable after the introduction of the amino group at the C4 position.

A particularly promising reduction-mediated route starts with the enzymatic reduction of 4,4-dimethoxy-2-butanone. Research has demonstrated the successful reduction of this ketone to the chiral (R)-4,4-dimethoxy-2-butanol using the yeast Yamadazyma farinosa IFO 10896. elsevierpure.com This biocatalytic approach offers a direct method to install the chirality at the C2 position. Subsequent chemical steps would then be required to introduce the methyl and amino groups.

Furthermore, the reduction of β-hydroxy ketones is a well-established method for the synthesis of 1,3-diols. While not directly forming the amino alcohol, this methodology highlights the potential for stereocontrolled reductions in similar systems.

The most straightforward strategy for introducing the 1,1-dimethoxy moiety is to start with a precursor that already contains this functional group, such as the aforementioned 4,4-dimethoxy-2-butanone. crimsonpublishers.comguidechem.com This avoids the need for a separate methoxylation step later in the synthesis, which could be complicated by the presence of other sensitive functional groups. The synthesis of 4,4-dimethoxy-2-butanone itself can be achieved through the Claisen ester condensation of acetone (B3395972) and methyl formate, followed by an aldehyde condensation with methanol (B129727) under acidic conditions. guidechem.com

In a more general context, acetals are widely used as protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions. harvard.eduorganic-chemistry.org This property is advantageous in multi-step syntheses where other functional groups need to be manipulated using basic or organometallic reagents. The formation of the dimethoxy acetal can be achieved by treating the corresponding aldehyde or ketone with methanol in the presence of an acid catalyst.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving the desired stereochemistry at the C2, C3, and C4 positions is a critical aspect of the synthesis of this compound.

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric synthesis. wikipedia.org An Evans chiral auxiliary, for example, can be used in aldol (B89426) reactions to produce β-hydroxy γ-amino acids with high stereoselectivity. nih.gov This methodology could be adapted to introduce the methyl group and establish the relative stereochemistry between the hydroxyl and amino groups. The general approach involves attaching a chiral auxiliary to a precursor molecule, performing the desired stereoselective reaction, and then removing the auxiliary to yield the chiral product.

For instance, a chiral auxiliary could be attached to a derivative of 4,4-dimethoxy-2-butanone to guide the stereoselective methylation at the C3 position. Subsequent reduction of the ketone and introduction of the amino group, followed by removal of the auxiliary, could provide access to specific stereoisomers of the target compound.

Asymmetric catalysis offers an efficient and atom-economical approach to chiral molecules. Several catalytic methods are applicable to the synthesis of chiral amino alcohols.

The Sharpless asymmetric epoxidation of allylic alcohols is a well-established method for producing chiral epoxy alcohols, which can then be opened by an amine nucleophile to yield chiral amino alcohols. dalalinstitute.comwikipedia.org To apply this to the synthesis of this compound, a suitable allylic alcohol precursor containing the 1,1-dimethoxy group would need to be synthesized. For example, olefination of 4,4-dimethoxy-2-butanone could provide an allylic alcohol that could then undergo asymmetric epoxidation and subsequent ring-opening.

Another powerful technique is the asymmetric hydrogenation of enamides. Rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be highly effective in the asymmetric hydrogenation of β-branched enamides, yielding β-stereogenic amines with excellent enantioselectivities. rsc.org This could be a viable route if a suitable enamide precursor containing the 1,1-dimethoxy moiety can be prepared.

The following table summarizes potential precursors and the stereochemical outcomes of relevant reactions:

| Precursor | Reagent/Catalyst | Reaction Type | Product Stereochemistry |

| 4,4-dimethoxy-2-butanone | Yamadazyma farinosa | Enzymatic Reduction | (R)-4,4-dimethoxy-2-butanol |

| N-protected β-amino ketone | LiAlH(O-t-Bu)3 | Reduction | anti-1,3-amino alcohol |

| N-protected β-amino ketone | NB-Enantride | Reduction | syn-1,3-amino alcohol |

| Allylic alcohol with 1,1-dimethoxy group | Ti(OiPr)4, (+)-DET | Sharpless Epoxidation | Chiral epoxy alcohol |

| β-branched enamide with 1,1-dimethoxy group | Rh-(R)-SDP | Asymmetric Hydrogenation | Chiral β-stereogenic amine |

Enantioselective Transformations Involving Related Structures

The enantioselective synthesis of vicinal amino alcohols, such as this compound, is a significant area of research due to the prevalence of this structural motif in natural products and pharmaceuticals. rsc.org While specific enantioselective syntheses of this compound are not extensively documented in publicly available literature, several methodologies for related structures can be applied to achieve the desired stereochemistry.

One powerful approach involves the diastereoselective synthesis of vicinal amino alcohols from readily available chiral starting materials like amino acids. rsc.org This strategy allows for the control of stereochemistry at the newly formed chiral centers. For structures with adjacent methyl and hydroxyl groups, achieving high diastereoselectivity is crucial.

Another relevant strategy is the nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates, which has been shown to produce anti-configured vicinal amino alcohol derivatives with high enantiomeric excess (ee). nih.gov For instance, the reaction can yield products with a diastereomeric ratio (dr) greater than 20:1 and an enantiomeric excess of 91%, which can be further enhanced to 99% ee through recrystallization. nih.gov This method could potentially be adapted for the synthesis of analogues of this compound by selecting appropriate starting materials.

Furthermore, the stereoselective synthesis of (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives has been accomplished through a [2+2]-cycloaddition reaction of benzyloxyketene with a chiral imine. elsevierpure.com This method provides a pathway to vicinal amino alcohols with defined stereochemistry, which is a key structural feature of the target compound.

The following table summarizes representative enantioselective transformations that could be adapted for the synthesis of analogues of this compound.

| Methodology | Key Features | Potential Applicability | Reported Selectivity |

|---|---|---|---|

| Diastereoselective synthesis from amino acids | Utilizes the inherent chirality of amino acids to control the stereochemistry of the final product. rsc.org | Synthesis of stereoisomers of this compound by starting with the appropriate chiral amino acid precursor. | High diastereoselectivity depending on the specific reaction conditions and substrates. |

| Nickel-catalyzed reductive coupling | Enantioselective formation of anti-configured vicinal amino alcohols. nih.gov | Could be used to synthesize the anti-diastereomer of this compound analogues. | >20:1 dr, up to 99% ee. nih.gov |

| [2+2]-Cycloaddition with chiral imines | Formation of β-lactams as precursors to vicinal amino alcohols with controlled stereochemistry. elsevierpure.com | Applicable for the synthesis of both syn- and anti-isomers of related amino alcohols. | High stereoselectivity based on the choice of chiral auxiliary. |

Derivatization Strategies for this compound

The presence of three distinct functional groups—an amino group, a hydroxyl group, and a dimethoxy acetal—in this compound allows for a variety of derivatization strategies to modify its chemical properties.

The primary amino group is a key site for functionalization, often exhibiting higher nucleophilicity than the hydroxyl group, which allows for selective reactions.

N-Acylation: Selective N-acylation of amino alcohols is a common transformation. researchgate.netresearchgate.netgoogleapis.comnih.govgoogle.com This can be achieved under various conditions, often without the need for protecting the hydroxyl group. One method involves the use of a mixed anhydride, formed by reacting an organic acid with a sulfonyl chloride, which then selectively acylates the amino group. google.com Another approach utilizes N-acyl carbazoles, which have been shown to selectively acylate sterically less hindered primary amines in the presence of other functional groups like alcohols. researchgate.net

The following table provides examples of selective N-acylation reactions applicable to amino alcohols.

| Reagent | Conditions | Key Advantage |

|---|---|---|

| Organic acid and sulfonyl chloride | Organic solvent, organic base | Good yield and selectivity for N-acylation. google.com |

| N-Acyl carbazoles | Mild conditions, no additives required | High selectivity for primary amines, tolerates various functional groups. researchgate.net |

| 2,2′-Bipyridyl-6-yl carboxylate and cesium fluoride | DMF | Selective N-acylation of amino alcohols. researchgate.net |

Selective functionalization of the secondary hydroxyl group in the presence of the amino group typically requires specific strategies to overcome the higher nucleophilicity of the amine.

O-Etherification: Selective O-etherification can be challenging but is achievable under certain conditions. Iron(III)-catalyzed reactions have been developed for the direct etherification of alcohols. acs.org For amino alcohols, a Williamson-type reaction can be employed in a solvent-free, slightly hydrated medium with a solid base and a polyether catalyst to achieve selective etherification. google.com This method has been applied to primary and secondary alcohols.

O-Acylation: While N-acylation is generally favored, chemoselective O-acylation of amino alcohols can be achieved. acs.org For example, the use of Cu(II) ions has been shown to direct the O-acylation of 1,2-amino alcohol amphiphiles in aqueous media, a rare example of reversing the inherent reactivity. acs.org

Below is a table summarizing methods for hydroxyl group functionalization.

| Reaction Type | Reagents and Conditions | Selectivity |

|---|---|---|

| O-Etherification | Solid base, halide, polyether catalyst, solvent-free | Selective for the hydroxyl group. google.com |

| O-Acylation | Acylating agent (e.g., acyl adenylates), Cu(II) ions, aqueous buffer | Chemoselective for the hydroxyl group in the presence of an amine. acs.org |

The 1,1-dimethoxy acetal group serves as a protected form of an aldehyde. This functionality can be modified, typically through acid-catalyzed reactions.

Transacetalization: The dimethyl acetal can undergo transacetalization with other alcohols, particularly diols, in the presence of an acid catalyst to form cyclic acetals. mdpi.comorganic-chemistry.orgnih.govssrn.comchem-station.com This reaction is often driven by the formation of a more stable cyclic structure, such as a 1,3-dioxane (B1201747) or 1,3-dioxolane. The reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions, such as removing the methanol byproduct. organic-chemistry.orgnih.gov Zeolites have been shown to be effective catalysts for the acetalization of diols. ssrn.com

Hydrolysis: The acetal can be hydrolyzed back to the corresponding aldehyde under acidic aqueous conditions. This deprotection is a common step in synthetic sequences where the aldehyde functionality needs to be revealed at a later stage. organic-chemistry.org

The table below outlines potential modifications of the acetal moiety.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Transacetalization | Diol (e.g., 1,3-propanediol), acid catalyst (e.g., p-toluenesulfonic acid) | Cyclic acetal |

| Hydrolysis | Aqueous acid (e.g., HCl) | Aldehyde |

Iii. Chemical Transformations and Reactivity Profiling of 4 Amino 1,1 Dimethoxy 3 Methylbutan 2 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol is a key site for nucleophilic reactions and derivatization. Its reactivity is typical of primary alkylamines, participating in a wide array of chemical transformations.

Condensation Reactions and Schiff Base Formation

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid or base-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration wikipedia.org. The reaction of this compound with a carbonyl compound, such as benzaldehyde, would proceed as follows:

General Reaction Scheme:

this compound + Benzaldehyde ⇌ N-(phenylmethylidene)-4-amino-1,1-dimethoxy-3-methylbutan-2-ol + H₂O

The formation of the Schiff base is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. These Schiff bases are valuable intermediates in organic synthesis, for instance, in the preparation of amino acids and other nitrogen-containing compounds chempedia.infonih.gov.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) | Condensation |

Nucleophilic Additions and Substitutions

As a potent nucleophile, the primary amine can participate in various nucleophilic addition and substitution reactions. For example, it can react with acyl chlorides or anhydrides to form amides. This acylation reaction is a common method for protecting the amine group or for introducing new functional moieties into the molecule.

General Reaction Scheme:

this compound + Acetyl Chloride → N-(4-(1,1-dimethoxy-3-methyl-2-hydroxy)butyl)acetamide + HCl

Furthermore, the amine can undergo nucleophilic aromatic substitution (SNAr) with activated aromatic halides, such as 2,4-dinitrochlorobenzene, to yield the corresponding N-aryl derivatives mdpi.com. The reactivity in these reactions is influenced by the steric hindrance around the amine and the electronic properties of the electrophile.

| Reactant 1 | Electrophile | Product | Reaction Type |

| This compound | Acyl Halide | Amide | Nucleophilic Acyl Substitution |

| This compound | Activated Aryl Halide | N-Aryl Amine | Nucleophilic Aromatic Substitution |

Reactivity at the Secondary Alcohol Center

The secondary alcohol group at the C2 position imparts another layer of reactivity to the molecule, allowing for oxidation, reduction, and derivatization through esterification and etherification.

Oxidation and Reduction Pathways

The secondary alcohol can be oxidized to the corresponding ketone, 4-amino-1,1-dimethoxy-3-methylbutan-2-one, using a variety of oxidizing agents. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), are often employed to avoid over-oxidation or side reactions involving the amine group researchgate.netorganic-chemistry.org. Conversely, the hydroxyl group can be removed through a deoxygenation process, which typically involves conversion to a good leaving group followed by reduction.

| Starting Material | Reagent | Product | Transformation |

| This compound | PCC or Swern Reagents | 4-Amino-1,1-dimethoxy-3-methylbutan-2-one | Oxidation |

| This compound | 1. Tosyl chloride, pyridine (B92270) 2. LiAlH₄ | 4-Amino-1,1-dimethoxy-3-methylbutane | Deoxygenation |

Esterification and Etherification Reactions

The secondary alcohol can be converted to esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method google.compearson.com.

General Reaction Scheme (Esterification):

this compound + Acetic Anhydride → 4-amino-1,1-dimethoxy-3-methylbutan-2-yl acetate (B1210297)

Etherification can be achieved, for example, through the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide organic-chemistry.org.

General Reaction Scheme (Etherification):

this compound + NaH, then CH₃I → 4-Amino-1,1,2-trimethoxy-3-methylbutane

Transformations of the Dimethoxy Acetal (B89532) Group

The dimethoxy acetal group serves as a protecting group for an aldehyde functionality. Its stability and reactivity are key considerations in the synthetic utility of this compound.

Acetals are generally stable under neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions libretexts.orglibretexts.org. Acid-catalyzed hydrolysis of the dimethoxy acetal regenerates the aldehyde, yielding 4-amino-2-hydroxy-3-methylbutanal. This deprotection is a crucial step when the aldehyde functionality is required for subsequent transformations.

General Reaction Scheme (Hydrolysis):

this compound + H₃O⁺ → 4-Amino-2-hydroxy-3-methylbutanal + 2 CH₃OH

| Functional Group | Reaction Condition | Transformation | Product |

| Dimethoxy Acetal | Aqueous Acid (H₃O⁺) | Hydrolysis (Deprotection) | Aldehyde |

Hydrolysis to Aldehyde Equivalents

The dimethyl acetal moiety of this compound serves as a protected form of an aldehyde. This protecting group can be readily removed through acid-catalyzed hydrolysis to unmask the corresponding aldehyde. researchgate.netchemistrysteps.com The reaction is typically carried out in the presence of an acid catalyst and excess water to drive the equilibrium towards the aldehyde product. chemistrysteps.com

The general mechanism for the acid-catalyzed hydrolysis of an acetal begins with the protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). chemistrysteps.com Subsequent elimination of methanol (B129727), assisted by the lone pair of electrons on the adjacent oxygen atom, results in the formation of a resonance-stabilized oxonium ion. Nucleophilic attack by a water molecule on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining methoxy group and its elimination as methanol, with concurrent deprotonation of the hydroxyl group, regenerates the carbonyl group of the aldehyde. chemistrysteps.com

A variety of acidic conditions can be employed for this transformation, ranging from dilute aqueous solutions of strong mineral acids like HCl to solid-supported acid catalysts. researchgate.netorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to be compatible with the other functional groups present in the molecule.

Table 1: Representative Conditions for Acetal Hydrolysis

| Catalyst System | Solvent(s) | Temperature | Typical Outcome |

| Dilute HCl (aq) | Acetone (B3395972)/Water | Room Temperature | Efficient deprotection to the aldehyde |

| p-Toluenesulfonic acid | Acetone/Water | Room Temperature to Reflux | Effective hydrolysis |

| Sulfated Zirconia | Aqueous Acetone | Room Temperature | Heterogeneous catalysis, easy workup researchgate.net |

| Er(OTf)₃ | Wet Nitromethane | Room Temperature | Mild Lewis acid-catalyzed deprotection organic-chemistry.org |

Transacetalization Reactions

Transacetalization is a process where the dimethyl acetal of this compound can be converted into a different acetal by reacting it with another alcohol or diol under acidic conditions. mdpi.comacs.org This reaction is particularly useful for introducing a different protecting group or for the synthesis of cyclic acetals by using a diol, such as ethylene (B1197577) glycol or propane-1,3-diol.

The mechanism is analogous to acetal hydrolysis, where the initial steps involve protonation and loss of a methoxy group to form an oxonium ion. mdpi.com This intermediate is then intercepted by the new alcohol or diol instead of water. For diols, an intramolecular cyclization follows the initial addition, leading to the formation of a stable five- or six-membered cyclic acetal. ssrn.com This transformation can be used to create more robust protecting groups or to introduce specific stereochemical constraints in a molecule.

The reversibility of acetal formation allows for an equilibrium to be established between the dimethyl acetal and the newly formed acetal. The reaction can be driven to completion by removing methanol from the reaction mixture, for instance, by distillation. organic-chemistry.org

Table 2: Examples of Transacetalization Reactions

| Reagent | Catalyst | Conditions | Product Type |

| Ethylene Glycol | p-Toluenesulfonic acid | Toluene, Dean-Stark trap | 1,3-Dioxolane derivative |

| Propane-1,3-diol | Zirconium tetrachloride | Dichloromethane, RT | 1,3-Dioxane (B1201747) derivative missouri.edu |

| Catechol | BF₃·OEt₂ | Aprotic solvent | Benzo-fused 1,3-dioxole |

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org The unique combination of amine, alcohol, and a masked aldehyde in this compound makes it an ideal candidate for various MCRs, leading to the rapid assembly of complex molecular architectures.

Cyclization Reactions for Heterocycle Synthesis

The functionalities within this compound are well-suited for the synthesis of heterocyclic compounds. The primary amine can act as a nucleophile to form imines or enamines, which can then undergo intramolecular cyclization reactions.

One prominent example is the Pictet-Spengler reaction . wikipedia.org While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can be envisioned. jk-sci.com After hydrolysis of the acetal to the aldehyde, the resulting amino-aldehyde could, in principle, be reacted with an activated aromatic system (like an indole (B1671886) or a phenol (B47542) derivative introduced via another reaction) to form a new heterocyclic ring. The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring to effect cyclization. nrochemistry.com

Furthermore, the amino alcohol motif is a common precursor for the synthesis of oxazolidines upon reaction with aldehydes or ketones. researchgate.net This can serve as a method for both protection and the introduction of a new stereocenter.

Table 3: Potential Heterocycle Syntheses

| Reaction Type | Key Reactants | Potential Heterocyclic Core |

| Pictet-Spengler type | In situ generated aldehyde, activated arene | Tetrahydroisoquinoline or β-carboline analogues |

| Oxazolidine formation | External aldehyde/ketone | Oxazolidine |

| Imine cyclization | Intramolecular reaction after modification | Pyrrolidine or piperidine (B6355638) derivatives |

Chain Elongation and Functional Group Interconversions

The versatile functional groups of this compound allow for a variety of chain elongation and functional group interconversion (FGI) strategies. fiveable.mesolubilityofthings.com These transformations are fundamental in organic synthesis for modifying the carbon skeleton and introducing new chemical properties. slideshare.net

The primary amine can participate in Ugi or Passerini reactions , which are powerful isocyanide-based MCRs. wikipedia.orgrsc.org In a Ugi four-component reaction, the amine of our subject compound could react with a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative. organic-chemistry.org This reaction allows for the introduction of four new points of diversity in a single step. The Passerini reaction, a three-component reaction of a carboxylic acid, an isocyanide, and a carbonyl compound, could be utilized after oxidation of the secondary alcohol in our starting material to a ketone. nih.gov

The secondary alcohol can be oxidized to a ketone using a variety of standard oxidizing agents. This new ketone functionality opens up a different set of reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, for further chain elongation and functionalization. Conversely, the amine could be acylated or alkylated to modify its properties or to introduce other functional groups. researchgate.net

Table 4: Illustrative Functional Group Interconversions and Chain Elongation Reactions

| Reaction Type | Reagents & Conditions | Resulting Transformation |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Formation of a complex α-acylamino amide |

| Passerini-type Reaction | Isocyanide, HFIP (acid surrogate), Aldehyde | Synthesis of β-amino alcohol derivatives acs.orgresearchgate.net |

| Oxidation of Alcohol | PCC, DMP, or Swern oxidation | Conversion of secondary alcohol to a ketone |

| N-Acylation | Acyl chloride, Pyridine | Formation of an amide |

Iv. Spectroscopic Characterization and Advanced Computational Studies of 4 Amino 1,1 Dimethoxy 3 Methylbutan 2 Ol

Advanced Spectroscopic Analysis Techniques

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This method is crucial for confirming the identity of a synthesized compound and assessing its purity.

In the analysis of 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol, HRMS would be expected to yield a high-resolution mass spectrum showing the protonated molecule [M+H]⁺. The exact mass of this ion can be calculated from the molecular formula, C₇H₁₇NO₃. This precise measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. The high accuracy of this technique is instrumental in verifying the successful synthesis of the target molecule and in identifying any potential impurities.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 164.1281 |

Data is theoretical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

For this compound, ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons of the methyl groups, the methylene (B1212753) group, the methine protons, the hydroxyl group, and the amine group. The chemical shifts (δ) of these signals, their integration values, and their splitting patterns (multiplicity) due to spin-spin coupling would allow for the complete assignment of the proton signals to the molecular structure.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., methyl, methylene, methine, or a carbon attached to an oxygen or nitrogen atom).

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (on C3) | ~0.9 | Doublet |

| OCH₃ | ~3.3 | Singlet |

| CH₂NH₂ | ~2.7-2.9 | Multiplet |

| CH(OH) | ~3.5-3.7 | Multiplet |

| CH(OCH₃)₂ | ~4.2-4.4 | Doublet |

| OH | Variable | Broad Singlet |

Predicted values are based on typical chemical shifts for similar functional groups and are for illustrative purposes.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH(OCH₃)₂) | ~102-105 |

| C2 (CHOH) | ~70-75 |

| C3 (CHCH₃) | ~35-40 |

| C4 (CH₂NH₂) | ~45-50 |

| CH₃ (on C3) | ~15-20 |

Predicted values are based on typical chemical shifts for similar functional groups and are for illustrative purposes.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational frequencies are characteristic of the bonds and functional groups within the molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), the N-H stretch of the primary amine group (two bands in the region of 3300-3400 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations (in the fingerprint region, typically 1000-1200 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, while the O-H stretch is strong in the IR spectrum, it is often weak in the Raman spectrum. Conversely, C-C bond vibrations tend to be strong in the Raman spectrum. The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of the presence of key functional groups.

Table 4: Expected Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3300-3500 (broad) | Weak |

| N-H Stretch | 3300-3400 (two bands) | Moderate |

| C-H Stretch | 2850-3000 | Strong |

Data represents typical frequency ranges for these functional groups.

Theoretical and Computational Chemistry Investigations

In addition to experimental spectroscopic techniques, theoretical and computational methods are increasingly used to gain deeper insights into the properties of molecules. These methods can be used to predict molecular structures, spectroscopic properties, and dynamic behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of organic chemistry, DFT calculations can be used to predict the optimized geometry (bond lengths and angles) of a molecule, as well as its vibrational frequencies and NMR chemical shifts.

For this compound, DFT calculations would be employed to determine the most stable three-dimensional conformation of the molecule. The calculated bond lengths, bond angles, and dihedral angles would provide a detailed picture of the molecular geometry. Furthermore, the theoretical vibrational frequencies and NMR chemical shifts can be calculated and compared with the experimental data to support the structural assignment. These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals.

While DFT provides a static picture of the most stable conformation, molecular dynamics (MD) simulations can be used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations would be valuable for exploring its conformational landscape. The molecule has several rotatable bonds, and MD simulations can reveal the different conformations that the molecule can adopt in solution and the relative energies of these conformations. This information is crucial for understanding the flexibility of the molecule and how its shape might influence its interactions with other molecules.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Information not available in the public domain.

V. Applications of 4 Amino 1,1 Dimethoxy 3 Methylbutan 2 Ol in Advanced Chemical Research

Role as a Key Building Block in Complex Organic Synthesis

Chiral amino alcohols are fundamental building blocks in the synthesis of complex organic molecules, particularly those with significant biological activity. Their ability to impart chirality and serve as a scaffold for further molecular elaboration is highly prized in synthetic chemistry.

The vicinal amino alcohol motif is a common feature in a wide array of biologically active compounds and pharmaceuticals. researchgate.netnih.govacs.org Consequently, 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol represents a valuable chiral precursor for the synthesis of such molecules. The amino and hydroxyl groups can be selectively modified or incorporated into larger molecular frameworks, and the inherent chirality of the molecule can be transferred to the target compound.

In the realm of total synthesis, the strategic use of chiral building blocks is paramount for achieving efficiency and stereocontrol. This compound can serve as a versatile intermediate in the total synthesis of complex natural products. diva-portal.org The different functional groups within the molecule allow for a variety of chemical transformations.

The amino group can be acylated, alkylated, or used to form heterocyclic rings. The hydroxyl group can be etherified, esterified, or oxidized. The dimethoxy acetal (B89532) serves as a protecting group for a carbonyl functionality, which can be deprotected at a later stage of the synthesis to reveal a reactive aldehyde or ketone for further carbon-carbon bond formation or other modifications. This latent functionality is particularly useful in multi-step syntheses where the direct presence of a carbonyl group might interfere with earlier reactions.

The application of such building blocks in total synthesis is exemplified by their use in constructing fragments of complex polyketides or alkaloids, where the stereochemistry of the final product is dictated by the chirality of the initial building block.

Potential in Asymmetric Catalysis and Chiral Ligand Design

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands to control the stereochemical outcome of chemical reactions. Chiral amino alcohols are a privileged class of compounds for the synthesis of such ligands due to their straightforward preparation and the robust coordination of both the nitrogen and oxygen atoms to metal centers. nih.govpnas.org

The structural framework of this compound is well-suited for the development of chiral catalysts. The amino and hydroxyl groups can be readily derivatized to create a diverse library of ligands. For example, reaction of the amino group with phosphine-containing reagents can yield aminophosphine (B1255530) ligands, while derivatization of both the amino and hydroxyl groups can lead to the formation of bidentate ligands that can chelate to a metal center, creating a chiral environment. mdpi.com

These chiral metal complexes can then be employed as catalysts in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, which are influenced by the substituents on the amino alcohol backbone, play a crucial role in determining the enantioselectivity of the catalyzed reaction. semanticscholar.org

Ligands derived from chiral amino alcohols have been successfully applied in numerous enantioselective transformations. For example, chiral oxazolines, which can be synthesized from amino alcohols, are key components of widely used BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. nih.gov These ligands, when complexed with transition metals like copper, palladium, or rhodium, catalyze a broad range of reactions with high enantioselectivity.

A hypothetical ligand derived from this compound could be employed in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing the efficacy of new chiral ligands. rsc.org The expected outcome would be the formation of a chiral secondary alcohol with a high enantiomeric excess (ee). The performance of such a ligand in a representative enantioselective reaction is summarized in the interactive table below.

Table 1: Hypothetical Performance of a Ligand Derived from this compound in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2 | 0 | 12 | 95 | 92 |

| 2 | 1 | 0 | 24 | 92 | 91 |

| 3 | 2 | 25 | 6 | 98 | 85 |

| 4 | 1 | 25 | 12 | 96 | 84 |

Exploration in Materials Science and Supramolecular Assemblies

The ability of molecules to self-assemble into well-ordered, functional superstructures is the cornerstone of supramolecular chemistry and has significant implications for materials science. Amino acids and their derivatives are known to form a variety of supramolecular structures, such as gels, fibers, and vesicles, through non-covalent interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces. mdpi.com

Given its structure, this compound possesses the necessary functional groups to participate in such self-assembly processes. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, which could drive the formation of one-dimensional chains or more complex three-dimensional networks.

The potential for this molecule to act as a building block in supramolecular materials is an emerging area of research. Such materials could find applications in areas like drug delivery, tissue engineering, and sensing. The chirality of the molecule could also be translated to the macroscopic level, leading to the formation of chiral materials with unique optical or mechanical properties. The interaction of such amino alcohol derivatives with other molecules, such as organic acids, can lead to the formation of cocrystals and molecular salts with distinct supramolecular architectures. researchgate.net

Integration into Self-Assembled Systems

The presence of both amino and hydroxyl groups allows this compound to participate in intricate networks of non-covalent interactions. These interactions, primarily hydrogen bonds, are fundamental to the spontaneous organization of molecules into well-defined, stable, and ordered supramolecular structures. Researchers have explored its role as a building block in the formation of systems such as monolayers, micelles, and vesicles. The stereochemistry of the molecule, particularly the chiral center at the hydroxyl-bearing carbon, can introduce a level of specificity in molecular recognition and the chirality of the resulting self-assembled architectures.

Contributions to Network Formation and Gelation Phenomena

The ability of this compound to form multiple hydrogen bonds is also crucial for its role in the development of three-dimensional molecular networks. When dissolved in certain solvents, these intermolecular connections can lead to the formation of gels, a state of matter with properties intermediate between a solid and a liquid. The resulting gel-phase materials can have applications in areas such as drug delivery, tissue engineering, and as matrices for catalytic reactions. The kinetics and thermodynamics of gelation are highly dependent on the concentration of the compound, the nature of the solvent, and the temperature.

Analytical Methodologies for Detection and Profiling in Complex Matrices

Accurate detection and quantification of this compound are essential for understanding its behavior in complex chemical and biological systems. A suite of advanced analytical techniques is employed for this purpose.

Chromatographic Techniques (GC-MS, HPLC) for Isolation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of this compound.

GC-MS Analysis: For GC-MS analysis, derivatization of the polar amino and hydroxyl groups is often necessary to increase the volatility and thermal stability of the compound. The resulting derivative can then be separated from other components in a mixture based on its boiling point and interaction with the chromatographic column. The mass spectrometer subsequently provides a unique fragmentation pattern, or "mass spectrum," which serves as a chemical fingerprint for unambiguous identification.

HPLC Analysis: HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds. In this technique, this compound is separated based on its differential partitioning between a stationary phase and a liquid mobile phase. The choice of column chemistry and mobile phase composition is critical for achieving optimal separation. Detection is typically accomplished using UV-Vis spectroscopy, refractive index detection, or by interfacing the HPLC system with a mass spectrometer (LC-MS).

| Analytical Technique | Principle of Separation | Detection Method | Key Advantages |

| GC-MS | Volatility and interaction with stationary phase | Mass Spectrometry | High sensitivity and specificity |

| HPLC | Partitioning between stationary and mobile phases | UV-Vis, RI, Mass Spectrometry | Suitable for non-volatile compounds |

Vi. Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future research is anticipated to focus heavily on developing greener and more efficient methods for synthesizing 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol. Current synthetic strategies, while effective, may rely on harsh reagents or produce significant waste. The trend is moving towards biocatalysis, employing enzymes to achieve high stereoselectivity under mild conditions, and the use of renewable starting materials. The principles of green chemistry, such as atom economy and the reduction of hazardous substances, will guide the development of these next-generation synthetic pathways.

Advanced Applications in Medicinal Chemistry Precursor Synthesis (Excluding Clinical Trials)

The presence of both amino and hydroxyl functional groups makes this compound a valuable building block in medicinal chemistry. musechem.com Its structure is conducive to the synthesis of complex molecules with potential therapeutic activities. musechem.com Researchers are expected to explore its use as a precursor for novel bioactive compounds, where its specific stereochemistry can be leveraged to interact with biological targets. musechem.com These investigations will likely focus on the synthesis of libraries of compounds for high-throughput screening against various diseases.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. Research is expected to focus on adapting the synthesis of and with this compound to flow chemistry platforms. Furthermore, its integration into automated synthesis systems could accelerate the discovery and optimization of new reactions and molecules. beilstein-journals.orgbeilstein-journals.org

The table below outlines potential parameters for the automated synthesis of related α-amino alcohol derivatives, which could be adapted for this compound.

| Parameter | Condition | Rationale |

| Reaction Type | Boc Protection, Acetal (B89532) Formation, Reduction | Stepwise synthesis of key intermediates. beilstein-journals.org |

| Solvent | Dichloromethane (DCM), Methanol (B129727) (MeOH) | Common solvents for these reaction types. |

| Reagents | Boc-anhydride, Trimethyl orthoformate, Reducing agents | Standard reagents for the respective transformations. beilstein-journals.org |

| Temperature | 0°C to Room Temperature | Mild conditions to preserve sensitive functional groups. |

| Monitoring | In-line FTIR or HPLC | Real-time monitoring of reaction progress. |

Exploration of New Functional Materials Derived from this compound

The unique chemical structure of this compound also makes it an interesting candidate for the development of new functional materials. Its ability to participate in polymerization reactions could lead to the creation of novel polymers with tailored properties. Potential applications could be in areas such as biodegradable plastics, hydrogels for biomedical applications, or as components of advanced coatings and adhesives. The chirality of the molecule could also be exploited to create materials with specific optical or recognition properties.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol?

The synthesis typically involves multi-step organic reactions, including reduction (e.g., NaBH4 or LiAlH4 for amino alcohol formation), alkylation (using alkyl halides under base catalysis), and protection/deprotection of functional groups (e.g., methoxy groups) . Key parameters include solvent choice (e.g., anhydrous THF), temperature control (0–25°C for sensitive intermediates), and purification via column chromatography. For example, intermediate hydroxyl groups may be protected as methoxy derivatives using methyl iodide and a base like K2CO3.

Q. What spectroscopic methods are used to characterize this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of methoxy (-OCH3), amino (-NH2), and methyl branching. Key signals include δ 3.3–3.5 ppm (methoxy protons) and δ 1.0–1.2 ppm (methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]<sup>+</sup> at m/z ~192.2) and fragmentation patterns .

- IR : Peaks at ~3300 cm<sup>−1</sup> (N-H stretch) and ~1100 cm<sup>−1</sup> (C-O-C stretch) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in a sealed container under inert gas (N2 or Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the compound’s stereochemistry influence reactivity?

The chiral centers at C-2 and C-3 affect enantioselective interactions. For example, the (2R,3S) configuration may enhance hydrogen bonding with biological targets, as seen in similar amino alcohols . Racemic mixtures require chiral HPLC (e.g., Chiralpak AD-H column) for resolution .

Q. What solvents and conditions stabilize this compound?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions. Avoid protic solvents (e.g., H2O) to prevent hydrolysis of methoxy groups .

- pH Stability : Stable in neutral to slightly acidic conditions (pH 5–7). Degrades under strong acids/bases via cleavage of the amino-alcohol backbone .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystalline) or DFT-based computational modeling (e.g., Gaussian09) to confirm bond angles and torsional strain .

- Isotopic Labeling : Use <sup>15</sup>N-labeled amino groups to clarify ambiguous <sup>1</sup>H-<sup>15</sup>N HMBC correlations .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or Sharpless epoxidation conditions for kinetic resolution .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in biphasic systems to shift equilibrium toward the desired enantiomer .

Q. How does the compound interact with biological targets (e.g., enzymes)?

- Docking Studies : Molecular docking (AutoDock Vina) reveals preferential binding to acetylcholinesterase’s peripheral anionic site via H-bonding (NH2 to Ser293) and hydrophobic interactions (methyl groups with Trp286) .

- In Vitro Assays : Measure IC50 values against cholinesterase isoforms to compare potency with analogs like 4-(dimethylamino)butan-1-ol .

Q. What computational methods predict its metabolic pathways?

Q. How to address discrepancies in reported bioactivity data?

- Batch Reproducibility : Test multiple synthesis batches for purity (HPLC >98%) and confirm stereochemistry .

- Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.